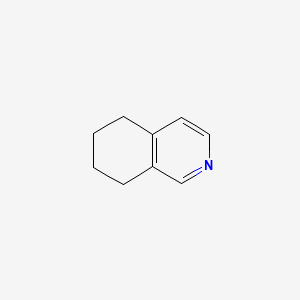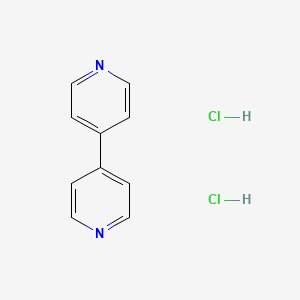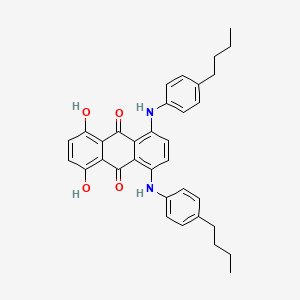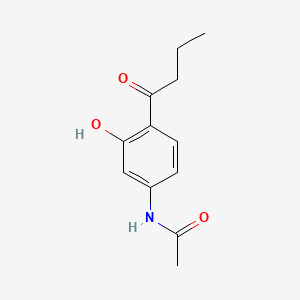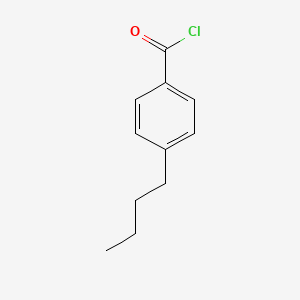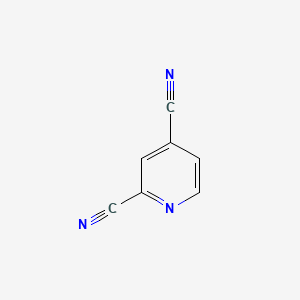
2-Acetoxi-bifenilo
Descripción general
Descripción
2-Acetoxybiphenyl, also known as 2-Biphenylol acetate, is an organic compound with the molecular formula C14H12O2. It is a derivative of biphenyl, where an acetoxy group is attached to the second position of the biphenyl structure.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Like many chemical compounds, it likely interacts with cellular components such as proteins or enzymes to exert its effects .
Mode of Action
Generally, drugs and other bioactive compounds work by binding to a receptor, a cellular component that the compounds bind to and produce cellular action . The compound may have affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in cells, and they can be influenced by a variety of factors, including the presence of specific chemical compounds .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of a compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is in the environment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetoxybiphenyl can be synthesized through several methods. One common approach involves the acetylation of 2-biphenylol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an acetoxy-substituted aryl halide in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of 2-Acetoxybiphenyl often employs large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-biphenylol and acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Acetoxybiphenyl can yield 2-biphenylol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-Biphenylol, acetic acid.
Reduction: 2-Biphenylol.
Substitution: 2-Biphenylol, various substituted biphenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Biphenylol: The parent compound of 2-Acetoxybiphenyl, which lacks the acetoxy group.
2-Biphenylol acetate: Another name for 2-Acetoxybiphenyl.
2-Acetoxybiphenyl-2-carboxylic acid: A derivative with additional carboxylic acid functionality.
Uniqueness
2-Acetoxybiphenyl is unique due to its acetoxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as an intermediate in various synthetic pathways. Additionally, its derivatives have shown promising pharmacological activities, making it a valuable compound for drug development .
Propiedades
IUPAC Name |
(2-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283248 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3271-80-5 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain 2-Acetoxybiphenyl?
A1: 2-Acetoxybiphenyl can be synthesized through a palladium-catalyzed cyclocarbonylation reaction. [] This method involves reacting 2,4-pentadienyl acetates with carbon monoxide (CO) in the presence of a palladium catalyst, such as Palladium(II) chloride bis(triphenylphosphine), triethylamine, and acetic anhydride. This reaction selectively yields phenyl acetates, including 2-Acetoxybiphenyl, with high efficiency. [] Another approach utilizes the reaction of 5-phenyl-2,4-pentadienyl bromide with a metal carbonyl complex (M = Pd or Pt) under CO to generate 6-phenyl-3,5-hexadienoyl complexes. These complexes can then be heated under CO pressure with triethylamine and acetic anhydride to yield 2-Acetoxybiphenyl. []
Q2: Has 2-Acetoxybiphenyl shown any potential for pharmaceutical applications?
A2: While 2-Acetoxybiphenyl itself hasn't been extensively studied for its biological activity, its derivative, 2'-Acetoxybiphenyl-2-carboxylic acid, and its amide analog, have demonstrated anti-inflammatory and analgesic properties. [, ] This suggests that the 2-Acetoxybiphenyl scaffold could serve as a starting point for developing novel drug candidates with therapeutic potential.
Q3: Are there alternative synthetic pathways to obtain similar biphenyl compounds?
A3: Yes, the provided research also highlights the palladium-catalyzed carbonylation of o-(bromomethyl)(1-alkenyl)benzenes as a viable method for synthesizing 2-naphthyl acetates, which are structurally similar to 2-Acetoxybiphenyl. [] This reaction proceeds under similar conditions, utilizing triethylamine and acetic anhydride, and offers a pathway to access related compounds for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

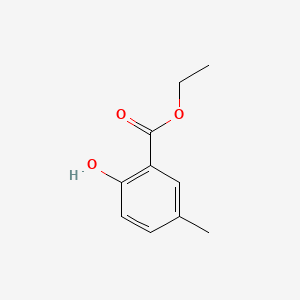
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)

